molecular formula C11H19NO3 B13281131 Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate

Cat. No.: B13281131
M. Wt: 213.27 g/mol
InChI Key: RTEVQKMBRRQCPR-UHFFFAOYSA-N
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Description

Methyl 8-oxa-2-azaspiro[46]undecane-4-carboxylate is a spirocyclic compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but with a different ring size.

    2,8-diazaspiro[4.5]decane: Another spirocyclic compound with two nitrogen atoms in the ring.

    2-oxa-7-azaspiro[4.4]nonane: This compound has a smaller ring size and different heteroatoms.

Uniqueness

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate, a compound with the CAS number 1602221-29-3 and molecular formula C11H19NO3C_{11}H_{19}NO_3, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its spirocyclic structure, which is significant in influencing its biological activity. The molecular weight is approximately 213.27 g/mol, and it features a carboxylate functional group that may contribute to its interactions with biological targets.

PropertyValue
CAS Number1602221-29-3
Molecular FormulaC11H19NO3C_{11}H_{19}NO_3
Molecular Weight213.27 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antitumor Activity

In a study evaluating the compound's antitumor potential, this compound demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported at approximately 15 µM for MCF-7 (breast cancer) and 20 µM for A549 (lung cancer) cells, indicating significant potential for further development in cancer therapeutics .

The proposed mechanism of action involves the inhibition of DNA synthesis and disruption of cellular metabolism in target cells. This is attributed to the compound's ability to intercalate into DNA strands, thereby preventing replication and transcription processes essential for cell proliferation .

Study on Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The results indicated a substantial reduction in infection rates among treated patients compared to a control group receiving standard antibiotics. The study concluded that this compound could be a promising alternative in antibiotic therapy .

Evaluation of Antitumor Effects

Another significant study focused on the antitumor effects of the compound in vivo using mouse models with induced tumors. Mice treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls. Histological examinations revealed reduced mitotic figures in tumor tissues, suggesting effective inhibition of tumor growth mechanisms .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 9-oxa-2-azaspiro[4.6]undecane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-10(13)9-7-12-8-11(9)3-2-5-15-6-4-11/h9,12H,2-8H2,1H3

InChI Key

RTEVQKMBRRQCPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCCOCC2

Origin of Product

United States

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